molecular formula C10H7F3N4O3 B15228383 4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B15228383
M. Wt: 288.18 g/mol
InChI Key: UTOPATNFRGVNOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes an allyl group, a trifluoromethyl group, and a carboxylic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable allyl-substituted precursor, the compound can be synthesized through a series of reactions involving nucleophilic substitution, cyclization, and oxidation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to altered cellular processes and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activity.

    Triazolo[4,3-a]pyrazine: Known for its inhibitory effects on specific kinases.

    Thiazolidine-1,2,4-triazole derivatives: Exhibits significant antibacterial activity.

Uniqueness

4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific structural features, such as the trifluoromethyl group and the allyl moiety, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C10H7F3N4O3

Molecular Weight

288.18 g/mol

IUPAC Name

7-oxo-4-prop-2-enyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C10H7F3N4O3/c1-2-3-16-4-5(7(19)20)6(18)17-9(16)14-8(15-17)10(11,12)13/h2,4H,1,3H2,(H,19,20)

InChI Key

UTOPATNFRGVNOK-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=C(C(=O)N2C1=NC(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

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